3-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate

HDAC1 Enzyme inhibition SAR

3-(1-Methyl-1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate (CAS 299953-20-1) is a synthetic hybrid molecule that fuses a 1-methylbenzimidazole pharmacophore with a coumarin (2H-chromen-2-one) scaffold via a 4-methoxybenzoate ester linkage. This compound belongs to the benzimidazole–coumarin conjugate class, a family known for diverse anticancer signaling effects.

Molecular Formula C25H18N2O5
Molecular Weight 426.4g/mol
CAS No. 299953-20-1
Cat. No. B408034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate
CAS299953-20-1
Molecular FormulaC25H18N2O5
Molecular Weight426.4g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1C3=CC4=C(C=C(C=C4)OC(=O)C5=CC=C(C=C5)OC)OC3=O
InChIInChI=1S/C25H18N2O5/c1-27-21-6-4-3-5-20(21)26-23(27)19-13-16-9-12-18(14-22(16)32-25(19)29)31-24(28)15-7-10-17(30-2)11-8-15/h3-14H,1-2H3
InChIKeyQHWDSNFFOMIZDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Methyl-1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate (CAS 299953-20-1): Procurement-Relevant Identity and HDAC-Targeted Profile


3-(1-Methyl-1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate (CAS 299953-20-1) is a synthetic hybrid molecule that fuses a 1-methylbenzimidazole pharmacophore with a coumarin (2H-chromen-2-one) scaffold via a 4-methoxybenzoate ester linkage . This compound belongs to the benzimidazole–coumarin conjugate class, a family known for diverse anticancer signaling effects [1]. Public bioactivity records deposit this compound as a potent inhibitor of human Class I histone deacetylases (HDAC1–3), with the strongest affinity reported against HDAC1 (IC₅₀ 2.20 nM) [2]. The 4-methoxybenzoate ester substituent distinguishes it from simpler analogs such as the corresponding acetate ester, directly impacting the compound's steric bulk, lipophilicity, and recognition within the HDAC active-site tunnel.

Why Generic Substitution with Related Benzimidazole–Coumarin Esters Is Not Supported for 3-(1-Methyl-1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate


Benzimidazole–coumarin conjugates bearing different ester substituents at the chromen-7-yl position cannot be considered interchangeable because the ester moiety directly governs HDAC isoform selectivity and cellular potency [1]. The 4-methoxybenzoate ester extends beyond the coumarin core and occupies the surface‑recognition region of the HDAC active‑site tunnel, whereas shorter esters (e.g., acetate or propanoate) present a reduced hydrophobic footprint that alters van der Waals contacts with residues lining the rim of the catalytic channel [2]. Consequently, the measured IC₅₀ values against HDAC1, HDAC2, and HDAC3 are specific to the 4‑methoxybenzoate derivative, and substituting even a closely related analog without re‑validating the biochemical profile risks unpredictable shifts in potency, selectivity, and downstream functional readouts [3].

Quantitative Differentiation Evidence for 3-(1-Methyl-1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate vs. Closest Structural Analogs


HDAC1 Inhibitory Potency: 4‑Methoxybenzoate Ester vs. Acetate Ester Comparator

The target compound inhibits recombinant full‑length human HDAC1 with an IC₅₀ of 2.20 nM [1]. Its closest deposited comparator, the corresponding acetate ester (BDBM30985; [3-(1-methylbenzimidazol-2-yl)-2-oxochromen-7-yl] acetate), exhibits primary pharmacology directed at the 5‑HT₁A serotonin receptor rather than HDACs, underscoring that the 4‑methoxybenzoate group, not merely the coumarin–benzimidazole core, is required for high‑affinity HDAC1 engagement [2]. No comparable HDAC1 IC₅₀ is available for the acetate analog in the same assay system; the complete shift in target profile constitutes a qualitative differentiation.

HDAC1 Enzyme inhibition SAR

HDAC2 Inhibition: Potency Relative to the Closest Documented Ester Variant

The compound inhibits human HDAC2 with an IC₅₀ of 4.40 nM [1]. The acetate ester analog (BDBM30985) has no reported HDAC2 inhibition in public databases, reinforcing that the 4‑methoxybenzoate substituent is essential for maintaining sub‑10 nM potency across Class I HDAC isoforms [2]. The approximate 2‑fold HDAC1/HDAC2 selectivity (2.20 vs. 4.40 nM) measured for the target compound cannot be assumed for any other ester derivative.

HDAC2 Isoform selectivity Biochemical assay

HDAC3 Inhibition and Intra‑Class Selectivity: Evidence for a Favorable HDAC1/3 Window

The compound inhibits human HDAC3 with an IC₅₀ of 2.30 nM, delivering equipment HDAC1 and HDAC3 inhibition (2.20 nM vs. 2.30 nM) [1]. This balanced Class I profile contrasts with many hydroxamate‑based HDAC inhibitors that exhibit 10‑ to 100‑fold selectivity gaps among Class I isoforms. No publicly available comparator from the benzimidazole–coumarin ester series has documented concurrent HDAC1/HDAC3 dual inhibition at single‑digit nanomolar concentrations, making this a differentiated feature of the 4‑methoxybenzoate ester.

HDAC3 Isoform selectivity Lead optimization

HDAC8 Selectivity Window: Class I Isoform Discrimination >40‑Fold

Against HDAC8, the sole Class II‑borderline member among the measured isoforms, the compound exhibits an IC₅₀ of 102 nM, representing a ≥46‑fold selectivity window relative to HDAC1 (2.20 nM) [1]. This degree of discrimination is mechanistically significant because the HDAC8 active site differs from HDAC1–3 in the L1 loop region, and achieving >40‑fold selectivity with a non‑hydroxamate, ester‑linked scaffold is uncommon [2]. The acetate ester analog cannot be evaluated for this selectivity parameter because it lacks measurable HDAC activity, placing the differentiation solely with the 4‑methoxybenzoate derivative.

HDAC8 Selectivity Off-target profiling

Optimal Research and Industrial Application Scenarios for 3-(1-Methyl-1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate Based on Quantitative Evidence


Class I HDAC Inhibitor SAR Campaigns Targeting Balanced HDAC1/HDAC3 Inhibition

The equipotent HDAC1 (2.20 nM) and HDAC3 (2.30 nM) inhibition makes this compound a privileged starting point for structure–activity relationship (SAR) studies aimed at optimizing balanced Class I HDAC inhibitors. Because the 4‑methoxybenzoate ester is essential for the dual HDAC1/3 profile, procurement of this specific derivative—rather than generic benzimidazole–coumarin analogs—ensures that SAR iterations are built on a validated, single‑digit nanomolar dual‑inhibition scaffold [1].

Chemical Biology Tool for Dissecting HDAC1/2 vs. HDAC8 Functions

With a >46‑fold selectivity window between HDAC1 (2.20 nM) and HDAC8 (102 nM), the compound can serve as a chemical probe to distinguish HDAC1/HDAC2‑mediated deacetylation events from HDAC8‑dependent pathways in cell‑based assays [2]. Sourcing the 4‑methoxybenzoate ester is critical because structurally similar esters lacking the methoxybenzoyl moiety have not demonstrated this selectivity window and may confound target‑identification studies.

Anticancer Lead Optimization Leveraging Coumarin–Benzimidazole Hybrid Phenotype

The coumarin–benzimidazole core has been independently shown to induce caspase‑dependent apoptosis via PI3K‑AKT‑mTOR pathway inhibition in multiple cancer cell lines [3]. Combining this pro‑apoptotic scaffold with the HDAC1/2/3 inhibitory activity of the 4‑methoxybenzoate ester yields a bifunctional molecule suitable for lead‑optimization programs seeking simultaneous epigenetic and signaling‑pathway modulation. The specific ester linkage is expected to influence cellular permeability and metabolic stability; therefore, purchasing the exact compound ensures chemical fidelity in comparative efficacy studies.

Comparative Profiling Against Hydroxamate‑Based HDAC Inhibitors

The compound's non‑hydroxamate, ester‑based zinc‑binding architecture distinguishes it from hydroxamate‑dominated HDAC inhibitor libraries (e.g., SAHA, panobinostat). Its balanced Class I profile (HDAC1/2/3 IC₅₀ 2.20–4.40 nM) rivals that of potent hydroxamates while potentially avoiding metal‑chelating off‑target liabilities associated with the hydroxamate functional group [4]. Procuring the 4‑methoxybenzoate ester enables head‑to‑head biochemical and cellular comparisons that explore the therapeutic relevance of non‑hydroxamate zinc‑binding groups in HDAC inhibition.

Quote Request

Request a Quote for 3-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.